8-(2-methoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(2-methoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a prop-2-enyl group attached to a trihydroimidazolidino purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, including the formation of the purine core, the introduction of the methoxyphenyl group, and the addition of the prop-2-enyl group. Common reagents used in these reactions include methoxybenzene, methyl iodide, and prop-2-enyl bromide. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help to increase the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated compound. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
8-(2-methoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-methoxyphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Anisindione: A synthetic anticoagulant with a similar methoxyphenyl group.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H19N5O3/c1-4-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-7-5-6-8-13(12)26-3/h4-8H,1,9-11H2,2-3H3 |
InChI Key |
OKRUYFNDUCPFAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC=CC=C4OC |
Origin of Product |
United States |
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